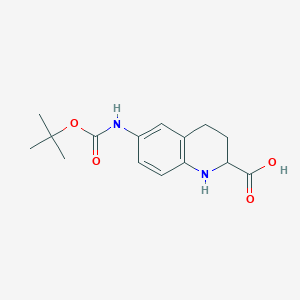

6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Beschreibung

6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (CAS: 1706428-86-5) is a bicyclic amino acid derivative featuring a tetrahydroquinoline scaffold with a tert-butoxycarbonyl (Boc)-protected amino group at position 6 and a carboxylic acid moiety at position 2. This compound is structurally significant due to its role as an intermediate in synthesizing pharmacologically active molecules, particularly opioid receptor antagonists . The Boc group enhances solubility during synthetic workflows while protecting the amino functionality from undesired reactions. Its stereochemistry and substitution pattern influence binding affinity to biological targets, as evidenced by its inclusion in opioid pan-antagonist research .

Eigenschaften

Molekularformel |

C15H20N2O4 |

|---|---|

Molekulargewicht |

292.33 g/mol |

IUPAC-Name |

6-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |

InChI |

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)16-10-5-7-11-9(8-10)4-6-12(17-11)13(18)19/h5,7-8,12,17H,4,6H2,1-3H3,(H,16,20)(H,18,19) |

InChI-Schlüssel |

USWIRHFZNSLPGZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NC(CC2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydrochinolin-2-carbonsäure beinhaltet typischerweise den Schutz der Aminogruppe mit einer tert-Butoxycarbonylgruppe. Dies kann durch Umsetzung der Aminosäure mit Di-tert-butyl-dicarbonat (Boc2O) in Gegenwart einer Base wie Triethylamin erreicht werden. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung automatisierter Reaktoren und kontinuierlicher Fließsysteme, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenreaktionen zu minimieren und die Effizienz des Boc-Schutzes zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydrochinolin-2-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktion kann mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an der Boc-geschützten Aminogruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in wässrigem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren oder Ketone.

Reduktion: Alkohole oder Amine.

Substitution: Substituierte Amine oder Thiole.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydrochinolin-2-carbonsäure beinhaltet den Schutz der Aminogruppe durch die Boc-Gruppe. Dieser Schutz verhindert unerwünschte Nebenreaktionen während synthetischer Prozesse. Die Boc-Gruppe kann unter sauren Bedingungen entfernt werden, wodurch die freie Aminogruppe für weitere Reaktionen freigelegt wird. Die Verbindung interagiert mit molekularen Zielstrukturen über Wasserstoffbrückenbindungen und elektrostatische Wechselwirkungen und erleichtert so die Bildung der gewünschten Produkte.

Wirkmechanismus

The mechanism of action of 6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthetic processes. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions. The compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, facilitating the formation of desired products .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Tetrahydroquinoline/Isoquinoline Derivatives

Table 2: Key Physicochemical and Functional Differences

Research Findings and Industrial Relevance

- Synthetic Routes : The compound is synthesized via HATU- or BOP-mediated amidation followed by Boc deprotection (TFA) and borane reduction, yielding bioactive amines .

- Chiral Variants: The (R)- and (S)-enantiomers of related Boc-protected tetrahydroquinolines (e.g., 1187931-75-4) exhibit divergent receptor-binding profiles, underscoring the importance of stereochemistry .

Biologische Aktivität

6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C₁₄H₁₉N₃O₄

- Molecular Weight : 293.37 g/mol

- CAS Number : 1240361-06-1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that the tetrahydroquinoline moiety is crucial for binding to various receptors, including muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive functions and other neurological processes .

1. Muscarinic Receptor Agonism

Studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit agonistic activity at the M1 subtype of muscarinic receptors. This activity is linked to potential applications in treating cognitive deficits associated with conditions such as Alzheimer's disease. The compound has shown sub-micromolar potency in calcium assays, indicating significant receptor engagement .

2. Anticancer Properties

Research involving related compounds has highlighted the potential anticancer properties of tetrahydroquinoline derivatives. For example, certain analogues were tested against leukemia cell lines, revealing varied cytotoxic effects, which suggest that modifications in the structure can influence biological activity significantly .

3. Antimicrobial Activity

Preliminary studies have indicated that some derivatives possess antimicrobial properties. The presence of the tert-butoxycarbonyl group may enhance solubility and bioavailability, contributing to the observed antimicrobial effects against various bacterial strains.

Case Studies

Synthesis and Derivatives

The synthesis of 6-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves multi-step reactions starting from readily available precursors. The tert-butoxycarbonyl (Boc) protecting group is commonly used to enhance stability and facilitate subsequent reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.